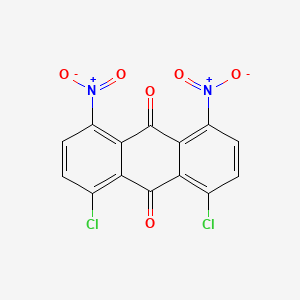

1,8-Dichloro-4,5-dinitroanthraquinone

Description

Structure

3D Structure

Properties

CAS No. |

6305-90-4 |

|---|---|

Molecular Formula |

C14H4Cl2N2O6 |

Molecular Weight |

367.1 g/mol |

IUPAC Name |

1,8-dichloro-4,5-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H4Cl2N2O6/c15-5-1-3-7(17(21)22)11-9(5)13(19)10-6(16)2-4-8(18(23)24)12(10)14(11)20/h1-4H |

InChI Key |

OELAYHGIGDSWPY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-])Cl |

Other CAS No. |

6305-90-4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Dichloro 4,5 Dinitroanthraquinone and Analogous Compounds

Direct Nitration Pathways for Anthraquinone (B42736) Systems

The introduction of nitro groups onto the anthraquinone ring is a foundational step in the synthesis of many dye intermediates. chemcess.com The process requires stringent conditions due to the deactivating nature of the anthraquinone core. chemcess.com

The nitration of anthraquinone is an electrophilic aromatic substitution reaction. youtube.com The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.comlibretexts.org The reaction proceeds via the attack of the benzene (B151609) ring's pi-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation re-establishes aromaticity, yielding the nitro-substituted anthraquinone.

Regioselectivity in dinitration is governed by the electronic properties of the anthraquinone nucleus. The carbonyl groups are electron-withdrawing and deactivate the entire ring system, particularly the adjacent beta-positions (2, 3, 6, 7). Consequently, electrophilic substitution, including nitration, occurs preferentially at the alpha-positions (1, 4, 5, 8). chemcess.com The initial nitration predominantly yields 1-nitroanthraquinone (B1630840). youtube.com A second nitration step also favors the available alpha-positions, leading primarily to mixtures of 1,5-dinitroanthraquinone (B1294578) and 1,8-dinitroanthraquinone (B85473). chemcess.comgoogle.com The competition between mono- and di-nitrification reactions is significant, and controlling the reaction is key to obtaining the desired product distribution. lnpu.edu.cn

The distribution of mono- and dinitrated products, as well as the isomeric ratio of the dinitroanthraquinones, is highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the concentration of the nitrating acids play a crucial role. lnpu.edu.cngoogle.com Nitration can be conducted using concentrated nitric acid alone or in combination with sulfuric acid. google.comgoogle.com

Generally, forcing conditions (higher temperatures and longer reaction times) favor the formation of dinitroanthraquinones. google.com However, the selectivity can be finely tuned. Studies have shown that using a substantial excess of nitric acid can improve the selectivity towards mononitration. google.com The reaction can be performed isothermically at temperatures between 40°C and 70°C or adiabatically, where the temperature rises due to the heat of reaction. google.com The degree of nitration can be monitored by the temperature increase in an adiabatic process. google.com

Table 1: Influence of Reaction Conditions on Anthraquinone Nitration

| Parameter | Condition | Effect on Product Distribution | Reference |

|---|---|---|---|

| Temperature | Isothermal (40-70°C) or Adiabatic | Higher temperatures can increase reaction rate and favor dinitration. However, selectivity is not strongly influenced by temperature changes alone. | google.com |

| Nitric Acid Molar Ratio | 6 to 100 moles of HNO₃ per mole of anthraquinone | A substantial excess of nitric acid enhances selectivity for mononitration. | google.com |

| Nitric Acid Concentration | 85% to 100% | High concentration is required for the reaction to proceed effectively. | google.com |

| Additives | Sulfuric acid | Used to generate the highly electrophilic nitronium ion, promoting nitration under vigorous conditions. | youtube.comgoogle.com |

Strategies for Incorporating Halogen and Nitro Functionalities

To synthesize 1,8-Dichloro-4,5-dinitroanthraquinone, a strategy that combines both halogenation and nitration is necessary. The order of these steps is critical for a successful synthesis.

The most viable pathway involves a sequential process where chlorination of the anthraquinone core precedes nitration. This is because the presence of strongly deactivating nitro groups would make a subsequent electrophilic chlorination reaction extremely difficult.

A common route to related compounds begins with a substituted anthraquinone. For instance, a known process involves the conversion of anthraquinone-1,8-disulfonic acid into 1,8-dichloroanthraquinone (B31358) using sodium chlorate. google.comprepchem.com This 1,8-dichloroanthraquinone serves as the key intermediate. The subsequent step is the nitration of this dichlorinated intermediate. The nitration would be directed by the existing substituents. The chlorine atoms are ortho-, para-directing but deactivating, while the quinone carbonyls strongly direct to the remaining alpha-positions. Therefore, nitration of 1,8-dichloroanthraquinone is expected to introduce nitro groups at the 4 and 5 positions to yield the target compound, this compound.

A similar, documented synthesis involves the "direct nitriding" of 1,8-dihydroxyanthraquinone to produce 4,5-dinitro-1,8-dihydroxyanthraquinone, demonstrating the feasibility of nitrating a pre-substituted 1,8-disubstituted anthraquinone. google.com

Table 2: Proposed Sequential Synthesis of this compound

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Anthraquinone-1,8-disulfonic acid | Sodium chlorate, HCl | 1,8-Dichloroanthraquinone | google.com, prepchem.com |

| 2 | 1,8-Dichloroanthraquinone | Concentrated HNO₃, Concentrated H₂SO₄ | This compound | Analogous to google.com |

Alternative synthetic routes are limited by the fundamental principles of electrophilic aromatic substitution. A route commencing with the dinitration of anthraquinone to form 1,8-dinitroanthraquinone, followed by chlorination, is not synthetically practical. The two nitro groups are powerful deactivating groups, which would render the aromatic rings highly resistant to further electrophilic attack, such as chlorination. Therefore, the sequential pathway of chlorination followed by nitration remains the most logical and chemically sound approach.

Purification and Isolation Techniques for Dinitroanthraquinone Derivatives

The synthesis of dinitroanthraquinone derivatives often results in product mixtures that necessitate extensive purification. chemcess.com The separation of isomers and the removal of partially nitrated or other byproducts are critical for obtaining a high-purity final product.

Fractional crystallization is a widely used technique. For example, mixtures of 1,5- and 1,8-dinitroanthraquinone can be separated by dissolving the crude product mixture in a solvent like nitrobenzene. google.com Upon gradual cooling, the less soluble 1,5-isomer crystallizes out first and can be removed by filtration. google.com While effective, this method may not always yield perfectly pure isomers in a single sequence. google.com

Another advanced purification method involves converting the desired product into a salt to separate it from impurities. A patented process for purifying anthraquinone derivatives involves suspending the crude product in a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), sometimes mixed with another solvent like acetone. epo.org An alkali base is added to form the corresponding salt of the anthraquinone derivative, which can be separated. epo.org The purified salt is then treated with a mineral acid to regenerate the purified anthraquinone compound, which is finally isolated by crystallization. epo.org This technique is particularly useful for removing byproducts with different acidic properties.

Table 3: Purification Techniques for Dinitroanthraquinone Derivatives

| Technique | Solvent/Reagent | Separation Principle | Reference |

|---|---|---|---|

| Fractional Crystallization | Nitrobenzene | Separation based on differential solubility of isomers (e.g., 1,5- vs. 1,8-dinitroanthraquinone) at varying temperatures. | google.com |

| Salt Formation & Recrystallization | Dimethyl sulfoxide (DMSO), alkali base, mineral acid | Chemical conversion to a salt to separate from non-acidic or less acidic impurities, followed by regeneration and crystallization. | epo.org |

| Solvent Precipitation | Sulpholan | Addition of a co-solvent (sulpholan) to the nitric acid reaction mixture to selectively precipitate the desired product (e.g., 1-nitroanthraquinone). | google.com |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis

An X-ray crystallographic analysis would provide precise measurements of the bond lengths and angles within the 1,8-dichloro-4,5-dinitroanthraquinone molecule. A key aspect of this analysis would be to assess the planarity of the central anthraquinone (B42736) ring system. While the core is generally planar, substituents can cause minor deviations. This analysis would quantify any such distortions from ideal planarity.

The spatial orientation of the chloro and nitro substituent groups relative to the anthraquinone core is a critical structural feature. X-ray analysis would determine the torsion angles of the nitro groups with respect to the aromatic ring. Steric hindrance between the peri-positioned chloro and nitro groups would likely force the nitro groups to be significantly twisted out of the plane of the anthraquinone system, a common feature in related substituted anthraquinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment and connectivity of atoms. Despite its utility, published ¹H and ¹³C NMR spectra specific to this compound could not be located.

A ¹H NMR spectrum would reveal the chemical shifts and coupling patterns of the four aromatic protons on the anthraquinone skeleton. The symmetry of the molecule would be expected to produce a simplified spectrum. Similarly, a ¹³C NMR spectrum would identify the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbons and those bearing the chloro and nitro substituents. The specific chemical shifts would be influenced by the electron-withdrawing effects of the substituents.

| Proton (¹H) NMR Data | Carbon (¹³C) NMR Data |

| Specific experimental data for this compound is not available in the reviewed literature. | Specific experimental data for this compound is not available in the reviewed literature. |

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the substitution pattern on the anthraquinone framework. Detailed analysis using these techniques has not been published for this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of molecules. For this compound, these methods provide critical information about its constituent chemical bonds.

Characterization of Functional Group Modes

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its functional groups: the carbonyl (C=O) groups of the anthraquinone core, the carbon-chlorine (C-Cl) bonds, and the nitro (NO₂) groups.

While specific, experimentally determined spectral data for this exact compound is not widely available in published literature, the characteristic frequency ranges for these functional groups can be predicted based on established spectroscopic principles and data from analogous structures.

Carbonyl (C=O) Stretching: The anthraquinone skeleton features two carbonyl groups. In similar aromatic ketone structures, the C=O stretching vibrations typically appear as strong absorption bands in the IR spectrum, generally in the region of 1670-1690 cm⁻¹. For instance, the parent 1,8-dichloroanthraquinone (B31358) exhibits a strong carbonyl stretch at 1676 cm⁻¹. nih.gov The presence of electron-withdrawing nitro groups at the 4 and 5 positions is expected to influence the electronic environment of the carbonyls, potentially shifting this vibrational frequency.

Nitro (NO₂) Group Vibrations: The two nitro groups give rise to characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears as a strong band in the 1500–1620 cm⁻¹ range, while the symmetric stretching (ν_s(NO₂)) is found at a lower frequency, usually between 1300 and 1390 cm⁻¹.

Carbon-Chlorine (C-Cl) Stretching: The vibrations of the C-Cl bonds are expected in the fingerprint region of the IR spectrum, typically in the range of 600–800 cm⁻¹. These bands can provide information on the substitution pattern of the aromatic rings.

Aromatic Ring Vibrations: The spectrum will also contain a series of bands corresponding to C=C stretching within the aromatic rings (typically ~1450-1600 cm⁻¹) and C-H bending vibrations.

A complete assignment of the vibrational modes would require detailed experimental data from both IR and Raman spectroscopy, ideally supported by computational modeling such as Density Functional Theory (DFT) calculations. youtube.com

Table of Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | 1670 - 1690 |

| Nitro | Asymmetric Stretch | 1500 - 1620 |

| Nitro | Symmetric Stretch | 1300 - 1390 |

| Carbon-Halogen | C-Cl Stretch | 600 - 800 |

Insights into Intramolecular Interactions and Tautomerism

The substitution pattern of this compound does not lend itself to the common forms of tautomerism, such as keto-enol tautomerism, as it lacks labile protons. Similarly, the absence of hydroxyl or amino groups precludes the formation of intramolecular hydrogen bonds, a phenomenon observed in related compounds like o-nitrophenol or 1,8-dihydroxyanthraquinone. vedantu.comtestbook.com

However, steric and electronic interactions between the adjacent chloro and nitro substituents and the carbonyl groups are likely. The nitro groups in a similar compound, 1,5-dichloro-4,8-dinitroanthraquinone, are significantly twisted out of the plane of the aromatic ring, which minimizes steric hindrance. nih.govresearchgate.net A similar conformation can be expected for the 1,8-dichloro-4,5-dinitro isomer, which would influence the electronic delocalization and, consequently, the positions and intensities of vibrational bands. These steric repulsions can be studied through detailed analysis of the vibrational spectra and confirmed by X-ray crystallography.

Electronic Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy provides information on the electronic transitions within a molecule and is fundamental to understanding its color and photophysical properties.

Electronic Absorption Bands and Chromophore Design Principles

The chromophore of this compound is the anthraquinone system itself, which is extended and modified by the chloro and nitro substituents. The UV-Visible absorption spectrum of anthraquinone derivatives typically displays several absorption bands corresponding to different electronic transitions.

π→π* Transitions: These are typically high-energy, high-intensity absorptions found in the UV region, arising from electronic transitions within the aromatic system.

n→π* Transitions: These are lower-energy, lower-intensity absorptions, usually appearing in the visible region of the spectrum. They are attributed to the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. These transitions are responsible for the characteristic color of many anthraquinone dyes.

Emission Properties and Photophysical Behavior

Many anthraquinone derivatives are known to be poor emitters of fluorescence, as they often undergo rapid and efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This property makes them effective photosensitizers, capable of generating reactive oxygen species. researchgate.net

The photophysical behavior of this compound is expected to be dominated by non-radiative decay pathways. The presence of heavy atoms (chlorine) and nitro groups typically enhances the rate of intersystem crossing, which would further quench any potential fluorescence. Therefore, it is highly probable that this compound is non-fluorescent or, at best, a very weak emitter. Detailed photophysical studies, including transient absorption spectroscopy, would be required to fully characterize its excited-state dynamics and triplet state properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₄H₄Cl₂N₂O₆. nih.govguidechem.com This corresponds to a monoisotopic mass of 365.9446 g/mol and an average molecular weight of 367.09 g/mol . researchgate.netnih.gov High-resolution mass spectrometry would be able to confirm the elemental composition by providing a highly accurate mass measurement.

While a specific experimental mass spectrum for this compound is not available, a predicted fragmentation pattern upon electron ionization (EI-MS) would likely involve the following characteristic steps:

Loss of Nitro Groups: A primary fragmentation pathway would be the loss of one or both nitro groups (NO₂), which have a mass of 46 Da. This would lead to significant fragment ions at m/z [M-46]⁺ and [M-92]⁺.

Loss of Carbonyl Groups: The sequential loss of carbon monoxide (CO, 28 Da) from the quinone structure is a hallmark fragmentation pattern for anthraquinones, leading to ions at m/z [M-28]⁺ and [M-56]⁺.

Loss of Chlorine: Fragmentation involving the loss of chlorine atoms (Cl, 35/37 Da) would also be expected, and the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be observable in the mass spectrum for any chlorine-containing fragments.

The analysis of these fragmentation pathways allows for the structural confirmation of the molecule.

Table of Predicted Mass Spectrometry Fragments

| Fragmentation | Lost Neutral Fragment | Predicted m/z of Fragment Ion |

|---|---|---|

| Molecular Ion | - | [M]⁺ |

| Loss of Nitro | NO₂ | [M-46]⁺ |

| Loss of Dinitro | 2 x NO₂ | [M-92]⁺ |

| Loss of Carbonyl | CO | [M-28]⁺ |

Physicochemical Research Methodologies

The physicochemical properties of this compound are crucial for understanding its behavior in various applications. Research in this area would focus on its solubility in specialized solvent systems and its thermal characteristics, which are fundamental to its processing, stability, and performance.

The solubility of an active compound is a critical parameter that influences its synthesis, purification, and application. For a complex molecule like this compound, understanding its solubility profile in non-conventional solvents is essential for developing advanced applications.

Advanced Solvents: The solubility of related compounds, such as 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754), has been explored in solvents like Dichloromethane and Dimethyl sulfoxide (B87167) (DMSO), where it exhibits slight solubility. chemicalbook.com For 1,8-dichloroanthraquinone, a precursor, higher solubility is noted in organic solvents such as Dichloromethane, Chloroform, Ethanol (B145695), and Acetone, while it remains sparingly soluble in water. solubilityofthings.com Based on these related structures, the expected solubility behavior of this compound would be investigated in a range of advanced solvents.

Interactive Data Table: Expected Solubility Profile of this compound in Various Solvents

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane | Moderate to High | Similar polarity to the compound's chloro-substituents. solubilityofthings.com |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slight to Moderate | Capable of dissolving complex organic molecules. chemicalbook.com |

| Alcohols | Ethanol | Low to Moderate | Polarity may be less compatible with the non-polar aspects of the molecule. solubilityofthings.com |

| Ketones | Acetone | Low to Moderate | Offers a balance of polarity for dissolution. solubilityofthings.com |

| Aqueous | Water | Very Low | Typical for large, non-polar organic compounds. solubilityofthings.com |

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent a green and tunable solvent system. The solubility of compounds in scCO₂ is highly dependent on pressure and temperature, allowing for selective extraction and processing. While no specific studies on this compound in supercritical fluids were found, research on similar dye molecules shows that solubility can be enhanced by using co-solvents. Investigating its solubility in scCO₂ with polar co-solvents like methanol (B129727) or ethanol would be a key area of research.

Thermal analysis is critical for determining the stability, decomposition behavior, and phase transitions of a chemical compound. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data for safe handling, storage, and application at elevated temperatures.

Differential Scanning Calorimetry (DSC): DSC analysis measures the heat flow associated with thermal transitions in a material. For a related compound, 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt, DSC analysis revealed two exothermic decomposition processes. researchgate.net A similar analysis on this compound would identify its melting point, heat of fusion, and the temperatures of any exothermic or endothermic decomposition events. This information is vital for assessing its thermal stability. For instance, the manganese salt of the dihydroxy analog shows a decomposition peak temperature at 575.5 K (302.35 °C). researchgate.net36.112.18

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and to quantify the mass loss associated with different decomposition steps. For energetic materials like the manganese salt of 1,8-dihydroxy-4,5-dinitroanthraquinone, TGA is used to study the thermal decomposition kinetics. researchgate.net A TGA analysis of this compound would provide a detailed profile of its thermal degradation, indicating the temperature ranges in which it is stable and the nature of its decomposition.

Interactive Data Table: Key Thermal Analysis Parameters for Anthraquinone Derivatives

| Compound | Technique | Key Finding | Reference |

| 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt | DSC | Exothermic decomposition peak at 575.5 K | researchgate.net36.112.18 |

| 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt | DSC | Two exothermic processes observed | researchgate.net |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Melting Point | Decomposes at 225 °C | chemicalbook.comsigmaaldrich.com |

By employing these advanced physicochemical research methodologies, a comprehensive understanding of the solubility and thermal properties of this compound can be achieved, paving the way for its potential use in various scientific and industrial fields.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution on Halogenated and Nitrated Anthraquinones

Nucleophilic aromatic substitution (NAS) is a primary reaction pathway for this compound. In a typical NAS reaction, a nucleophile replaces a leaving group on an aromatic ring. This process is highly dependent on the electronic properties of the ring.

The chlorine atoms at the 1 and 8 positions of the anthraquinone (B42736) nucleus serve as leaving groups in nucleophilic aromatic substitution reactions. For a successful NAS reaction, a good leaving group, such as a halogen, is required. youtube.com The reaction proceeds through an addition-elimination mechanism, where a strong nucleophile attacks the carbon atom bearing the chlorine. youtube.com This initial attack forms a resonance-stabilized carbanionic intermediate, often called a Meisenheimer complex. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The presence of strong electron-withdrawing groups on the ring is crucial for stabilizing the intermediate carbanion, thereby facilitating the reaction. youtube.com

The nitro groups (NO₂) at the 4 and 5 positions play a critical role in activating the anthraquinone nucleus for nucleophilic attack. nih.gov As powerful electron-withdrawing groups, they significantly reduce the electron density of the aromatic system through both inductive and resonance effects. nih.gov This electron deficiency makes the ring a more favorable target for attack by electron-rich nucleophiles. youtube.com

The stability of the intermediate Meisenheimer complex is paramount to the success of the NAS reaction. youtube.com The nitro groups are instrumental in providing this stability by delocalizing the negative charge of the carbanion through resonance. youtube.com When the nitro groups are positioned ortho or para to the leaving group, their ability to stabilize the intermediate is maximized. youtube.com In 1,8-dichloro-4,5-dinitroanthraquinone, the nitro groups are in positions that allow for effective delocalization of the negative charge formed during nucleophilic attack at the C1 and C8 positions. Studies on related compounds have shown that the introduction of nitro groups is essential for the biological and chemical reactivity of anthraquinones. nih.gov The electron-withdrawing effect changes the polarity and electronic properties of the molecule, favoring interactions with nucleophiles. nih.gov

Table 1: Influence of Substituents on Aromatic Substitution Reactions

| Substituent Group | Position on Anthraquinone Core | Effect on Nucleophilic Aromatic Substitution (NAS) | Effect on Electrophilic Aromatic Substitution (EAS) |

|---|---|---|---|

| -Cl (Chloro) | 1, 8 | Acts as a leaving group; Weakly deactivating | Deactivating; Ortho, Para-directing |

| -NO₂ (Nitro) | 4, 5 | Strongly activating by stabilizing the anionic intermediate | Strongly deactivating by destabilizing the cationic intermediate |

| -C=O (Carbonyl) | 9, 10 | Deactivating | Deactivating |

Reduction Chemistry of Nitro Groups to Amino and Other Derivatives

The reduction of nitro groups to amino groups is a fundamental transformation in the synthesis of dyes and other functional organic molecules. google.com This reaction significantly alters the electronic properties and potential applications of the anthraquinone scaffold.

The presence of two nitro groups in this compound opens the possibility for selective reduction. Depending on the reaction conditions and the reducing agent employed, it may be possible to reduce one nitro group while leaving the other intact, or to reduce both simultaneously. Chemoselectivity is a key consideration in the reduction of polyfunctional compounds like dinitroaromatics. scispace.com For instance, reagents like sodium polysulfide have been traditionally used for the partial reduction of dinitroaromatic compounds. scispace.com A patent for the purification of 1-nitroanthraquinone (B1630840) describes a process where dinitroanthraquinones are selectively reduced in the presence of the mono-nitro compound, highlighting the feasibility of selective reduction within this class of molecules. google.com Similarly, the reduction of 1,5-dinitroanthraquinone (B1294578) to 1,5-diaminoanthraquinone (B86024) can be achieved using sodium sulfide (B99878). google.com

A variety of reducing systems, both catalytic and stoichiometric, are available for the conversion of nitro groups to amines. scispace.com The choice of system can influence the selectivity and yield of the reaction. scispace.com

Stoichiometric Reduction: This typically involves the use of metals in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride. scispace.com These methods are robust and widely used for the reduction of aromatic nitro compounds. scispace.com Sodium sulfide and its derivatives are also common stoichiometric reagents for this transformation. google.comscispace.com

Catalytic Reduction: Catalytic hydrogenation is a common and often cleaner method for nitro group reduction. This involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. scispace.com The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like hydrazine (B178648) (N₂H₄) or sodium borohydride (B1222165) (NaBH₄). scispace.com

Table 2: Common Reduction Systems for Aromatic Nitro Groups

| System Type | Reducing Agent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Stoichiometric | Sn / HCl | Acidic, aqueous medium | A classic method for nitro to amine conversion. scispace.com |

| Stoichiometric | Zn / NH₄Cl | Aqueous medium | A milder alternative to strong acid systems. scispace.com |

| Stoichiometric | Na₂Sₓ (Sodium polysulfide) | Aqueous or alcoholic solution, often heated | Can sometimes achieve selective reduction of one nitro group in a dinitro compound. scispace.com |

| Catalytic | H₂ / Pd/C | Pressurized hydrogen gas, various solvents | Highly efficient but requires specialized equipment. |

| Catalytic | Hydrazine / Pd/C | Various solvents, often heated | A common transfer hydrogenation method. scispace.com |

| Catalytic | NaBH₄ / Pd/C | Water or alcohol as solvent | Offers good selectivity for nitro groups in the presence of other reducible functions. scispace.com |

Electrophilic Aromatic Substitution and Other Ring Functionalizations

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich π-system of an aromatic ring, typically resulting in the replacement of a hydrogen atom. masterorganicchemistry.comyoutube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

However, the this compound ring is exceptionally deactivated towards electrophilic attack. nih.gov The presence of four potent electron-withdrawing groups (two chloro and two nitro) in addition to the two deactivating carbonyl groups of the anthraquinone core, renders the aromatic rings extremely electron-poor. nih.gov Electrophilic substitution reactions require the aromatic ring to act as a nucleophile; a heavily electron-deficient ring is therefore highly unreactive towards electrophiles. youtube.com Consequently, subjecting this compound to standard EAS conditions is unlikely to result in further substitution and would likely require exceptionally harsh conditions, if the reaction proceeds at all. The literature on further electrophilic substitution of this specific compound is scarce, which is consistent with its highly deactivated nature.

Oxidative Transformations of the Anthraquinone Core

The anthraquinone core is generally stable to oxidation due to the presence of the two carbonyl groups which deactivate the aromatic rings. However, the introduction of substituents can modulate this reactivity. In the case of this compound, the presence of strongly electron-withdrawing chloro and nitro groups further deactivates the aromatic system towards electrophilic attack.

The synthesis of related dinitroanthraquinone derivatives typically involves strong oxidative conditions. For instance, the preparation of 1,5-dichloro-4,8-dinitroanthraquinone is achieved through the nitration of 1,5-dichloroanthraquinone. nih.gov This reaction employs a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid, indicating that the anthraquinone core, even when substituted with deactivating groups, can undergo further oxidative functionalization under harsh conditions. nih.gov It is plausible that the synthesis of this compound would proceed through a similar oxidative nitration of 1,8-dichloroanthraquinone (B31358).

The general reaction for the nitration of a substituted dichloroanthraquinone can be represented as:

C₁₄H₆Cl₂O₂ + 2HNO₃ --(H₂SO₄)--> C₁₄H₄Cl₂N₂O₆ + 2H₂O

This transformation highlights the oxidative nature of the process required to introduce the nitro groups onto the anthraquinone scaffold.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A DFT analysis of 1,8-dichloro-4,5-dinitroanthraquinone would provide fundamental insights into its electronic makeup. The calculation would yield the optimized molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

The electronic structure is further elucidated by examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, DFT calculations can determine various energetic properties, such as the total energy, heat of formation, and Gibbs free energy. These values are critical for assessing the thermodynamic stability of the molecule. A conceptual DFT analysis can also yield global reactivity descriptors, which would be tabulated as follows:

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of the molecule's electrophilic nature. |

These descriptors provide a quantitative framework for predicting the molecule's behavior in chemical reactions.

DFT calculations are also highly effective in predicting various spectroscopic properties, which can be used to interpret experimental data or to predict the spectral signature of the compound. For this compound, this would include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show the characteristic vibrational modes associated with the different functional groups in the molecule, such as the C=O stretching of the quinone, the N-O stretching of the nitro groups, and the C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be calculated. These predictions are valuable for assigning peaks in experimentally obtained NMR spectra and for confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's color and its behavior upon interaction with light.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time.

An MD simulation of this compound would involve calculating the trajectory of the atoms over a period of time by solving Newton's equations of motion. This would reveal the flexibility of the molecule, including the rotation of the nitro groups relative to the anthraquinone (B42736) core. By analyzing the trajectory, one could map the conformational landscape, identifying the most populated conformations and the energy barriers between them.

MD simulations are particularly powerful for studying how a molecule interacts with its environment. By placing the this compound molecule in a simulation box with a chosen solvent (e.g., water, ethanol), the simulations can model the explicit interactions between the solute and solvent molecules. This would provide detailed information on the solvation shell structure and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. The results would be crucial for understanding the molecule's solubility and its behavior in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For this compound, a QSRR analysis would typically involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated using computational software. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: A dataset of related anthraquinone derivatives with known reactivity data would be compiled. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that links the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model would be rigorously tested using internal and external validation techniques.

A validated QSRR model could then be used to predict the reactivity of this compound and other similar compounds, providing a valuable tool for screening and designing molecules with desired properties.

Predictive Modeling for Chemical Transformations and Reaction Outcomes

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the predictive modeling for chemical transformations and reaction outcomes of this compound. While computational chemistry is a powerful tool for investigating reaction mechanisms, predicting product formation, and understanding the reactivity of complex organic molecules, it appears that this compound has not been the subject of such detailed theoretical investigations in publicly available research.

General principles of computational chemistry, such as Density Functional Theory (DFT) calculations, could be applied to model its behavior in various reactions, such as nucleophilic aromatic substitution (SNAr). Such studies would typically involve:

Geometry Optimization: Determining the lowest energy structure of the molecule.

Frequency Calculations: To confirm the optimized structure as a true minimum on the potential energy surface.

Transition State Searching: Locating the highest energy point along the reaction coordinate for a proposed transformation.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state connects the reactants and the desired products.

These calculations would provide valuable data on activation energies, reaction enthalpies, and the electronic properties of intermediates, which would in turn help in predicting the most likely reaction pathways and outcomes. However, at present, specific data tables and detailed research findings from such predictive modeling for this compound are not available in the reviewed literature.

One doctoral thesis mentioned the use of this compound in a synthetic pathway to create a bridged calixarene, and while molecular modeling was used to assess the viability of other related compounds in the study, no computational details on the reactivity or transformations of this compound itself were provided. liverpool.ac.uk

Consequently, a detailed, data-driven section on the predictive modeling of this specific compound's chemical transformations cannot be constructed at this time.

Advanced Derivatives and Materials Chemistry

Synthesis of Chemically Modified Anthraquinones from 1,8-Dichloro-4,5-dinitroanthraquinone

The presence of two reactive chlorine atoms at the 1 and 8 positions, activated by the strong electron-withdrawing nitro groups at the 4 and 5 positions, makes this compound a valuable starting material for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of chemical functionalities, leading to the synthesis of diverse anthraquinone (B42736) derivatives with tailored properties.

Introduction of Diverse Chemical Scaffolds

The chloro-substituents on the anthraquinone ring can be displaced by various nucleophiles, enabling the covalent attachment of different chemical scaffolds. This process is fundamental to modifying the electronic, optical, and solubility characteristics of the parent molecule.

Detailed research has demonstrated the successful substitution of chlorine atoms in related dichloroanthraquinone compounds with a variety of nucleophiles. For instance, in a process to produce 4,5-dinitro-1,8-dihydroxyanthraquinone, 1,8-dichloroanthraquinone (B31358) is reacted with sodium phenolate (B1203915) to yield 1,8-diphenoxyanthraquinone, which is subsequently nitrated. mdpi.com This reaction highlights the susceptibility of the C-Cl bond to nucleophilic attack by phenoxides.

While specific studies detailing the reactions of this compound with a broad range of nucleophiles are not extensively documented in the provided search results, the principles of nucleophilic aromatic substitution suggest that reactions with amines, thiols, and other oxygen-based nucleophiles would be feasible. The electron-withdrawing nitro groups would further activate the chlorine atoms towards substitution compared to the non-nitrated analogue. The introduction of amino groups can lead to the formation of intensely colored dyes and electroactive materials. Thiol-substituted anthraquinones are of interest for their potential in sulfur chemistry and as ligands for metal complexes. The reaction with various alcohols and phenols can be used to tune the solubility and electronic properties of the resulting anthraquinone ethers.

The following table summarizes potential synthetic transformations based on the reactivity of analogous compounds:

| Nucleophile | Reagent Example | Potential Product Scaffold |

| Amine | Aniline | 1,8-bis(phenylamino)-4,5-dinitroanthraquinone |

| Thiol | Thiophenol | 1,8-bis(phenylthio)-4,5-dinitroanthraquinone |

| Phenoxide | Sodium Phenoxide | 1,8-diphenoxy-4,5-dinitroanthraquinone |

Polymerization and Oligomerization Strategies

The bifunctional nature of this compound, with its two reactive chlorine atoms, presents opportunities for its use as a monomer in polymerization reactions. These reactions can lead to the formation of novel polymers and oligomers incorporating the anthraquinone moiety into the main chain. Such polymers are of interest for applications in high-performance plastics, electroactive materials, and specialty dyes.

A review of the synthesis of anthraquinone-based electroactive polymers notes the polymerization of 1,4-dichloroanthraquinone (B1630720) to create a polyanthraquinone. mdpi.com This suggests that similar strategies could be applied to this compound. Polycondensation reactions, where the dichloro-compound reacts with a difunctional nucleophile (e.g., a diamine or a dithiol), could lead to the formation of linear polymers.

Furthermore, anthraquinone derivatives can be modified with polymerizable groups. For example, methacrylated anthraquinone dyes have been synthesized and subsequently copolymerized to produce colored polymers with covalently attached dye molecules. researchgate.net This approach prevents the leaching of the dye from the polymer matrix, enhancing its durability and biocompatibility. While not directly employing this compound as the starting point for the monomer synthesis, this strategy demonstrates the feasibility of incorporating anthraquinone structures into polymer networks.

Hybrid Material Development

The development of hybrid materials, which combine the properties of organic molecules with inorganic or polymeric matrices, is a rapidly growing field. This compound can serve as a key component in such materials through surface functionalization and the fabrication of composite systems.

Surface Functionalization and Grafting Techniques

The reactive chlorine atoms of this compound can be utilized to covalently attach the molecule to the surface of various substrates, such as silica, metal oxides, or polymer films. This surface functionalization can impart new properties to the material, such as color, electrochemical activity, or specific binding capabilities.

Grafting techniques can be employed to attach the anthraquinone derivative onto a material's surface. For instance, a surface pre-functionalized with amino groups could react with this compound to form a stable, covalently bound layer. This approach is conceptually similar to the grafting of brominated anthraquinone derivatives onto O-carboxymethyl chitosan, which has been reported to create polymeric dyes. rsc.org

Fabrication and Characterization of Composite Systems

Composite materials incorporating this compound can be fabricated by dispersing the compound within a polymer matrix. This can enhance the thermal, mechanical, or optical properties of the host polymer. For example, anthraquinone dyes have been incorporated into ethylene-propylene composites to study their effect on the material's properties after aging. researchgate.net

The characterization of such composite systems would involve a range of analytical techniques to assess the dispersion of the anthraquinone derivative, its interaction with the host matrix, and the resulting properties of the composite material. Techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC) would be crucial in this regard.

Covalent Organic Framework (COF) and Porous Material Integration

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The integration of functional molecules like this compound into COFs can lead to materials with advanced capabilities for catalysis, sensing, and gas storage.

While direct synthesis of COFs using this compound as a building block is not yet prominently reported, the general strategies for constructing anthraquinone-based porous materials offer valuable insights. For instance, COFs have been synthesized using 2,6-diaminoanthraquinone (B87147) as a monomer. mdpi.com The resulting materials exhibit ordered porosity and can be used in applications such as dye-sensitized solar cells. mdpi.com

The bifunctional nature of this compound makes it a potential candidate for the synthesis of 2D or 3D COFs through reactions with multitopic linkers. For example, a reaction with a tetra-amine linker could, in principle, lead to the formation of a porous framework.

Furthermore, anthraquinone derivatives have been incorporated into Metal-Organic Frameworks (MOFs), which are related porous materials. An anthraquinone-based MOF has been reported as a bifunctional photocatalyst. researchgate.netnih.gov Although the anthraquinone unit in this case was not the specific 1,8-dichloro-4,5-dinitro derivative, it demonstrates the potential of integrating anthraquinone moieties into porous crystalline structures to create functional materials. The fixation of anthraquinone within a rigid framework can lead to enhanced chemical stability and synergistic catalytic effects. researchgate.netnih.gov

Specialized Research Applications

Catalysis in Organic Synthesis and Industrial Processes

The catalytic potential of anthraquinone (B42736) derivatives is a subject of ongoing research. The presence of substituent groups can significantly influence the electronic properties of the anthraquinone system, thereby affecting its catalytic activity.

Anthraquinone derivatives are recognized for their catalytic activity in processes such as dehydrosulfurization. For instance, the isomeric compound 1,5-dichloro-4,8-dinitroanthraquinone is classified as a catalyst for dehydrosulfurization reactions. Current time information in Los Angeles, CA, US.nih.govresearchgate.net These compounds are typically synthesized through the reaction of a substituted anthraquinone with fuming nitric acid. Current time information in Los Angeles, CA, US.nih.govresearchgate.net While this suggests that the broader class of dichloro-dinitroanthraquinones has potential in this field, specific research findings on the catalytic performance of 1,8-dichloro-4,5-dinitroanthraquinone in dehydrosulfurization were not identified in the available literature.

The redox behavior of anthraquinone derivatives is central to their application in catalysis and energy conversion. The introduction of electron-withdrawing or -donating groups can tune the redox potential of the anthraquinone core. nih.govnih.gov This tunability is crucial for applications such as redox flow batteries and other electrochemical devices. nih.govresearchgate.netrsc.org Quantum chemical studies on various anthraquinone derivatives have been performed to predict their reduction potentials and guide the design of new materials for energy storage. researchgate.netrsc.org However, specific experimental data on the redox potential and energy conversion efficiency of this compound are not detailed in the currently available research. General studies on anthraquinone derivatives indicate that their redox properties are highly dependent on the nature and position of substituents. nih.gov

Materials Science and Engineering Applications

The rigid and planar structure of the anthraquinone core, combined with the reactivity imparted by its substituents, makes it a valuable building block in materials science.

Anthraquinone derivatives can be integrated into polymer chains to create functional materials with tailored properties. These electroactive polymers are of interest for applications in electronic devices and energy storage systems. coventry.ac.ukacs.org The incorporation of the anthraquinone moiety can confer desirable electrochemical properties to the resulting polymer. coventry.ac.uk Research in this area has explored the synthesis of anthraquinone-based polymers for use as cathode materials in rechargeable lithium batteries. coventry.ac.uk While the synthesis of various anthraquinone-based polymers has been reported, specific examples of high-performance functional polymers derived directly from this compound are not described in the available literature.

The ability of anthraquinone derivatives to undergo reversible redox reactions makes them promising candidates for advanced electrode materials in batteries and other electrochemical devices. nih.govrsc.org The structural characteristics of organic electrode materials, such as those based on anthraquinones, offer advantages in terms of flexibility and potential for use in sodium-ion batteries. rsc.org Theoretical and experimental studies have been conducted on a range of anthraquinone derivatives to assess their electrochemical performance. nih.govrsc.org Despite the general interest in this class of compounds, specific data on the performance of this compound as an electrode material, including its specific capacity, rate capability, and cycling stability, are not presently available.

Anthraquinone derivatives are known to function as photoinitiators in polymerization reactions, particularly under visible light irradiation. researchgate.netresearchgate.net They can act as Type II initiators, often in the presence of an amine co-initiator. researchgate.net The efficiency of these systems is dependent on the specific substitution pattern of the anthraquinone derivative. Multihydroxy-anthraquinone derivatives, for example, have been investigated as versatile photoinitiators for various types of photopolymerization. flinders.edu.auscispace.com While the general class of anthraquinones shows promise in this application, there is no specific mention in the available literature of this compound being used as a photoinitiator or in photopolymerization systems.

Precursors for Advanced Dye and Pigment Development

Anthraquinone derivatives are fundamental building blocks in the synthesis of a wide array of dyes and pigments. The precursor to the title compound, 1,8-dichloroanthraquinone (B31358), is utilized in the production of wet and solvent dyes. pragna-group.com The dinitration of this precursor to form this compound introduces chromophoric nitro groups, which can significantly alter the color and properties of the resulting dyes.

The substitution pattern on the anthraquinone skeleton is critical in determining the final color and fastness properties of the dye. The presence of electron-withdrawing groups like nitro functions can shift the absorption spectrum of the molecule, leading to different colors. The chlorine atoms, being good leaving groups, can be substituted by other functional groups, such as amines or alkoxides, to further modify the dye's characteristics. This versatility makes this compound a valuable intermediate for creating novel colorants with specific properties for advanced applications, including high-performance textiles and specialty coatings. The general importance of anthraquinones as natural and synthetic colorants is well-established. nih.govmdpi.com

Reagents in Analytical Chemistry and Sensor Technologies

The potential of this compound as a reagent in analytical chemistry and sensor technologies can be inferred from the behavior of structurally similar compounds. For example, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA) has been identified as a chemical inhibitor of the ns3 protease and has been studied for its inhibitory effects on viral replication. cymitquimica.com Such specific interactions with biological molecules suggest that dinitro-substituted anthraquinones could be developed as probes or sensors for detecting specific enzymes or proteins.

The electrochemical properties of anthraquinones also lend themselves to applications in sensor technology. The quinone moiety can undergo reversible redox reactions, which can be detected and quantified electrochemically. The presence of electron-withdrawing nitro and chloro groups on the anthraquinone ring of this compound would significantly influence its redox potential, potentially making it a useful component in electrochemical sensors for various analytes. While direct research on this specific application is limited, the foundational chemistry of the molecule points towards a promising area for future investigation.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₄Cl₂N₂O₆ | guidechem.comnih.gov |

| Molecular Weight | 367.094 g/mol | guidechem.com |

| Exact Mass | 365.9446412 u | guidechem.com |

| Monoisotopic Mass | 365.9446412 u | guidechem.com |

| Topological Polar Surface Area | 126 Ų | guidechem.com |

| Heavy Atom Count | 24 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| Complexity | 555 | guidechem.com |

| InChI | InChI=1S/C14H4Cl2N2O6/c15-5-1-3-7(17(21)22)11-9(5)13(19)10-6(16)2-4-8(18(23)24)12(10)14(11)20/h1-4H | nih.gov |

| InChIKey | OELAYHGIGDSWPY-UHFFFAOYSA-N | nih.gov |

Table 2: Crystallographic Data for 1,5-Dichloro-4,8-dinitroanthraquinone (Isomer) Note: The following data pertains to an isomer of the title compound.

| Property | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| a | 5.9596 (6) Å | nih.gov |

| b | 11.3897 (11) Å | nih.gov |

| c | 9.8667 (9) Å | nih.gov |

| β | 93.519 (1)° | nih.gov |

| Volume | 668.47 (11) ų | nih.gov |

| Z | 2 | nih.gov |

| Density (calculated) | 1.824 Mg m⁻³ | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly moving towards more environmentally friendly production methods, and the synthesis of 1,8-dichloro-4,5-dinitroanthraquinone is no exception. Traditional synthesis routes for related compounds often rely on harsh reagents and produce significant waste. youtube.comnih.govnih.gov Future research will likely focus on developing "green" alternatives that are both efficient and ecologically sound.

Key areas of exploration include:

Alternative Catalysts: Research into novel, recyclable catalysts could reduce the environmental impact of synthesis. This includes exploring solid-state catalysts and biocatalysts that can operate under milder conditions.

Eco-Friendly Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous organic solvents traditionally used in nitration and chlorination reactions. google.com

Process Intensification: Developing continuous flow reactors and other process intensification technologies can lead to higher yields, better selectivity, and reduced waste generation compared to batch processes.

A comparative look at traditional versus potential green synthesis methods highlights the advantages of adopting more sustainable practices.

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Reagents | Concentrated nitric and sulfuric acids, harsh chlorinating agents. nih.gov | Milder, recyclable nitrating and chlorinating agents. |

| Solvents | Volatile organic compounds. | Water, ionic liquids, or solvent-free conditions. google.com |

| Energy Consumption | Often requires high temperatures and pressures. youtube.com | Lower energy requirements through catalysis and process optimization. |

| Waste Generation | Significant acid waste and by-product formation. | Minimized waste through higher selectivity and catalyst recycling. |

Exploiting Novel Chemical Transformations and Chemo-selectivity

The functional groups present in this compound—two chloro and two nitro groups on an anthraquinone (B42736) core—offer a rich playground for chemical transformations. Future research is expected to delve into novel reactions that can selectively modify this structure to create a diverse range of derivatives with tailored properties. colab.ws

Emerging areas of focus include:

Selective Functionalization: Developing methods to selectively replace one or more of the chloro or nitro groups will be crucial. This could involve leveraging the different reactivities of the substituents to achieve site-specific modifications.

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, could enable the introduction of a wide variety of new functional groups, leading to novel materials.

Derivatization for Biological Applications: Given that some anthraquinone derivatives show biological activity, future work may involve modifying the structure of this compound to explore its potential as a scaffold for new therapeutic agents. nih.govnih.gov

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms and dynamic behavior of this compound requires sophisticated characterization techniques. While standard methods provide valuable structural information, emerging in-situ techniques can offer real-time insights into chemical processes.

Future research will likely employ:

In-Situ Spectroscopy: Techniques such as in-situ Raman and infrared spectroscopy can monitor reactions as they occur, providing data on reaction kinetics, intermediates, and the influence of reaction conditions.

Advanced Mass Spectrometry: Methods like mass spectrometry molecular networking can be used to rapidly identify and classify anthraquinone derivatives and their reaction products. rsc.orgrsc.org

Synchrotron-Based Techniques: High-resolution X-ray techniques available at synchrotron facilities can provide detailed structural information on crystalline derivatives and materials.

| Technique | Information Gained | Future Application for this compound |

|---|---|---|

| In-Situ Raman/IR Spectroscopy | Real-time monitoring of bond vibrations, identification of transient species. | Elucidating reaction pathways for synthesis and functionalization. |

| Mass Spectrometry Molecular Networking | Rapid identification and structural classification of related compounds in a mixture. rsc.org | Characterizing complex product mixtures from derivatization reactions. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. nih.govresearchgate.net | Determining the exact structure of new derivatives and co-crystals. |

Computational Design for Targeted Material Properties

Computational chemistry and materials science offer powerful tools for predicting the properties of molecules and materials before they are synthesized. For this compound, computational design can guide the development of new derivatives with specific electronic, optical, or material properties. nih.govacs.org

Key research avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic structures, and spectroscopic properties. nih.govwhiterose.ac.uk This can help in understanding the effects of different functional groups on the properties of the anthraquinone core.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions and bulk properties of materials derived from this compound, such as their behavior in liquid crystal hosts or polymer composites. nih.govwhiterose.ac.uk

Virtual Screening: Computational screening of virtual libraries of derivatives can identify promising candidates for specific applications, such as new dyes, electronic materials, or biologically active compounds. nih.govnih.govnih.gov

Interdisciplinary Research at the Interface of Chemistry and Engineering

The future development of materials based on this compound will benefit greatly from collaborations between chemists and engineers. This interdisciplinary approach can bridge the gap between molecular design and real-world applications. acs.org

Potential areas for collaborative research include:

Advanced Materials Development: Chemical engineers can help translate the synthesis of novel derivatives into scalable processes for producing advanced materials, such as high-performance polymers, liquid crystals, or electronic components. nih.gov

Device Fabrication and Testing: Collaboration with electrical and materials engineers will be essential for incorporating new materials into devices and evaluating their performance.

Process Optimization and Scale-Up: Chemical engineers can apply their expertise in reactor design, process control, and optimization to develop efficient and cost-effective manufacturing processes for new materials derived from this compound. acs.org

Q & A

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform QSAR (quantitative structure-activity relationship) analysis using descriptors like LogP, HOMO/LUMO gaps, and polar surface area. Synthesize derivatives with modified substituents (e.g., replacing chloro with fluoro) and test in parallel assays to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.